(+-)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride
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Overview
Description
[(1R,2S)-1-Benzoyloxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazaniumchloride is a chiral compound with significant applications in various fields of science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-1-Benzoyloxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazaniumchloride typically involves the following steps:
Formation of the Tetrahydronaphthalene Core: The core structure is synthesized through a series of cyclization reactions.
Introduction of the Benzoyloxy Group: This step involves the esterification of the hydroxyl group with benzoyl chloride under basic conditions.
Quaternization: The final step involves the quaternization of the nitrogen atom with dimethyl sulfate to form the azanium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-1-Benzoyloxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazaniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
[(1R,2S)-1-Benzoyloxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazaniumchloride has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [(1R,2S)-1-Benzoyloxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazaniumchloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: Shares similar stereochemistry but differs in its core structure and functional groups.
(1R,2S)-1,2-diphenylethane-1,2-diol: Another chiral compound with different functional groups and applications.
Uniqueness
[(1R,2S)-1-Benzoyloxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazaniumchloride is unique due to its specific combination of stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
39787-49-0 |
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Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
[(1R,2S)-1-benzoyloxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-20(2)17-13-12-14-8-6-7-11-16(14)18(17)22-19(21)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-,18+;/m0./s1 |
InChI Key |
FTVLIUAUWUINLT-CJRXIRLBSA-N |
Isomeric SMILES |
C[NH+](C)[C@H]1CCC2=CC=CC=C2[C@H]1OC(=O)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
C[NH+](C)C1CCC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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